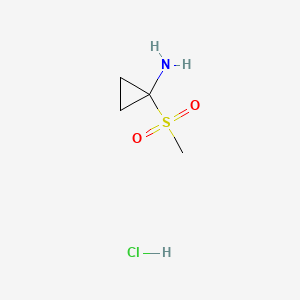

![molecular formula C8H10O3 B6609956 methyl 6-oxospiro[2.3]hexane-4-carboxylate CAS No. 2866322-72-5](/img/structure/B6609956.png)

methyl 6-oxospiro[2.3]hexane-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

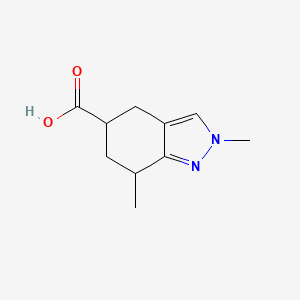

Methyl 6-oxospiro[2.3]hexane-4-carboxylate, also known as MOSC, is a naturally occurring organic compound that has been studied for its potential applications in various fields of science. MOSC is an important intermediate in the synthesis of a variety of organic compounds, and has been widely used in laboratory experiments, particularly in the fields of biochemistry and physiology.

科学的研究の応用

Methyl 6-oxospiro[2.3]hexane-4-carboxylate has been used in a variety of scientific research applications, including drug design, organic synthesis, and biochemistry. In drug design, methyl 6-oxospiro[2.3]hexane-4-carboxylate has been used as a building block for the synthesis of a variety of drugs, including anti-cancer agents and anti-inflammatory agents. In organic synthesis, methyl 6-oxospiro[2.3]hexane-4-carboxylate has been used as a precursor for the synthesis of a variety of organic compounds, including polymers and dyes. In biochemistry, methyl 6-oxospiro[2.3]hexane-4-carboxylate has been used as a reagent in enzyme-catalyzed reactions, and has been studied for its potential applications in the treatment of various diseases.

作用機序

The mechanism of action of methyl 6-oxospiro[2.3]hexane-4-carboxylate is not fully understood. However, it is believed that methyl 6-oxospiro[2.3]hexane-4-carboxylate acts as an acid-base catalyst, and is able to activate certain chemical reactions by protonating or deprotonating certain functional groups. Additionally, it is believed that methyl 6-oxospiro[2.3]hexane-4-carboxylate is able to form hydrogen bonds with certain functional groups, and is able to stabilize certain reaction intermediates.

Biochemical and Physiological Effects

methyl 6-oxospiro[2.3]hexane-4-carboxylate has been studied for its potential effects on biochemical and physiological processes. It has been shown to have anti-inflammatory and anti-bacterial effects, and has been studied for its potential applications in the treatment of various diseases, including cancer. Additionally, it has been shown to have antioxidant and anti-apoptotic effects, and has been studied for its potential applications in the prevention of various diseases.

実験室実験の利点と制限

Methyl 6-oxospiro[2.3]hexane-4-carboxylate has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is easily synthesized from readily available starting materials. Additionally, it is a relatively stable compound, and is able to withstand a variety of reaction conditions. However, methyl 6-oxospiro[2.3]hexane-4-carboxylate is a relatively reactive compound, and can undergo unwanted side reactions in certain conditions. Additionally, it is a relatively toxic compound, and should be handled with care.

将来の方向性

The potential future directions of research on methyl 6-oxospiro[2.3]hexane-4-carboxylate include the development of new synthesis methods, the development of new applications in drug design, the development of new applications in organic synthesis, the development of new applications in biochemistry, the development of new applications in the treatment of various diseases, and the development of new methods for the detection and quantification of methyl 6-oxospiro[2.3]hexane-4-carboxylate in biological samples. Additionally, further research is needed to better understand the mechanism of action of methyl 6-oxospiro[2.3]hexane-4-carboxylate and its potential effects on biochemical and physiological processes.

合成法

Methyl 6-oxospiro[2.3]hexane-4-carboxylate is synthesized using a variety of methods, including the Pinner reaction, the Knoevenagel condensation, and the Mitsunobu reaction. In the Pinner reaction, an aldehyde or ketone is reacted with an alkoxide or an amine to form an oxime, which is then reduced with sodium borohydride to form methyl 6-oxospiro[2.3]hexane-4-carboxylate. In the Knoevenagel condensation, an aldehyde or ketone is reacted with an amine to form an imine, which is then reduced with sodium borohydride to form methyl 6-oxospiro[2.3]hexane-4-carboxylate. In the Mitsunobu reaction, an alcohol reacts with an aldehyde or ketone in the presence of an acid catalyst to form an ester, which is then reduced with sodium borohydride to form methyl 6-oxospiro[2.3]hexane-4-carboxylate.

特性

IUPAC Name |

methyl 6-oxospiro[2.3]hexane-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-11-7(10)5-4-6(9)8(5)2-3-8/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGWXYWBSMAYMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)C12CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(5-chloro-2-methoxyphenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B6609873.png)

![rac-(1R,4S,5S)-4-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride](/img/structure/B6609875.png)

![(1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6609883.png)

![7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride](/img/structure/B6609909.png)

![3-{[4-(aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol dihydrochloride](/img/structure/B6609919.png)

![1-methyl-2-azatricyclo[3.3.1.1,3,7]decane hydrochloride](/img/structure/B6609927.png)

![2-{[(tert-butoxy)carbonyl]amino}-3-(5-nitrothiophen-3-yl)propanoic acid](/img/structure/B6609958.png)

![N-[(2-chloro-5-methoxyphenyl)methyl]-N-methylaminosulfonamide](/img/structure/B6609984.png)